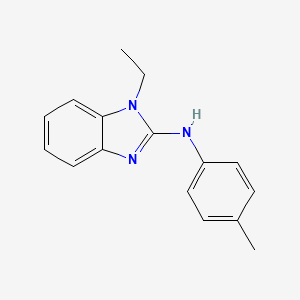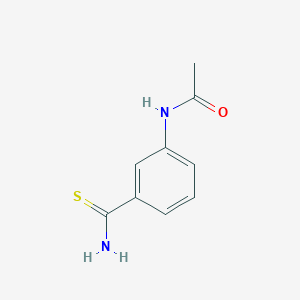
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluorobutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and trifluorobutanoate groups. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluorobutanoate ester can be formed through esterification reactions using trifluoroacetic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring yields pyrazole N-oxides, while reduction of the ester group produces the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives, such as:
Ethyl 3-(3-phenylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 3-(3-methylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Contains a methyl group instead of a cyclopropyl group.
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluoropropanoate: Similar structure but with a propanoate ester instead of a butanoate ester.
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluorobutanoate groups, which can impart distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-2-19-11(18)7-10(12(13,14)15)17-6-5-9(16-17)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZOUBIYGHENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2462028.png)
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-ethoxybenzamide](/img/structure/B2462031.png)





![3-(Pyridin-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2462040.png)

![3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462045.png)


